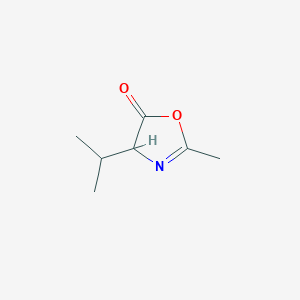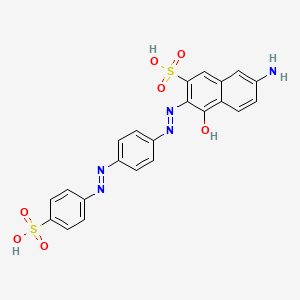
Octanamide, N-(2-mercaptoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N-(2-mercaptoethyl)-: is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.345 g/mol It is characterized by the presence of an octanamide backbone with a mercaptoethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(2-mercaptoethyl)- typically involves the reaction of octanoyl chloride with 2-mercaptoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Octanoyl chloride+2-Mercaptoethylamine→Octanamide, N-(2-mercaptoethyl)-+HCl
Industrial Production Methods: Industrial production of Octanamide, N-(2-mercaptoethyl)- may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octanamide, N-(2-mercaptoethyl)- can undergo oxidation reactions, particularly at the mercapto (thiol) group, forming disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler amides or thiols under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Alkyl halides or acyl chlorides can be used in substitution reactions to modify the compound.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Reduced Amides: Formed through reduction reactions.
Substituted Amides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octanamide, N-(2-mercaptoethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand or a functional group in the design of biomolecules. Its thiol group is particularly useful in forming disulfide bonds, which are important in protein structure and function.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its ability to form stable amide bonds makes it valuable in drug design and development.
Industry: In industrial applications, Octanamide, N-(2-mercaptoethyl)- can be used in the production of polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of Octanamide, N-(2-mercaptoethyl)- involves its interaction with molecular targets through its thiol and amide groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
N-(2-Mercaptoethyl)acetamide: Similar structure with an acetamide backbone.
N-(2-Mercaptoethyl)propionamide: Similar structure with a propionamide backbone.
N-(2-Mercaptoethyl)butanamide: Similar structure with a butanamide backbone.
Uniqueness: Octanamide, N-(2-mercaptoethyl)- is unique due to its longer carbon chain (octanamide backbone), which imparts different physical and chemical properties compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
56630-30-9 |
|---|---|
Molekularformel |
C10H21NOS |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
N-(2-sulfanylethyl)octanamide |
InChI |
InChI=1S/C10H21NOS/c1-2-3-4-5-6-7-10(12)11-8-9-13/h13H,2-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
JLZORHOCSVVPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)






